molecular formula C15H22O3 B14835631 4-Cyclopropoxy-1,2-diisopropoxybenzene

4-Cyclopropoxy-1,2-diisopropoxybenzene

Cat. No.: B14835631
M. Wt: 250.33 g/mol
InChI Key: LAWRWNBASLLIHN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1,2-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy and diisopropoxy groups, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-1,2-diisopropoxybenzene can be achieved through several methods. One common approach involves the reaction of catechol with 2-iodopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 48 hours, followed by extraction and purification steps to obtain the desired product

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-1,2-diisopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

4-Cyclopropoxy-1,2-diisopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Cyclopropoxy-1,2-diisopropoxybenzene exerts its effects is not well-documented. its molecular structure suggests that it may interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diisopropoxybenzene: Similar in structure but lacks the cyclopropoxy group.

    4-Cyclopropoxyphenol: Contains the cyclopropoxy group but lacks the diisopropoxy groups.

Uniqueness

4-Cyclopropoxy-1,2-diisopropoxybenzene is unique due to the presence of both cyclopropoxy and diisopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-cyclopropyloxy-1,2-di(propan-2-yloxy)benzene

InChI

InChI=1S/C15H22O3/c1-10(2)16-14-8-7-13(18-12-5-6-12)9-15(14)17-11(3)4/h7-12H,5-6H2,1-4H3

InChI Key

LAWRWNBASLLIHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)C

Origin of Product

United States

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